molecular formula C8H7NOS B13069007 3-Amino-1-benzothiophen-4-ol

3-Amino-1-benzothiophen-4-ol

Cat. No.: B13069007
M. Wt: 165.21 g/mol
InChI Key: PYUYSRFYULEPDB-UHFFFAOYSA-N
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Description

3-Amino-1-benzothiophen-4-ol is a heterocyclic compound that belongs to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both amino and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-Amino-1-benzothiophen-4-ol involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. This method provides rapid access to 3-aminobenzo[b]thiophenes with yields ranging from 58% to 96% .

Another approach involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction uses o-silylaryl triflates and alkynyl sulfides to produce a wide range of 3-substituted benzothiophenes .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and aryne reactions are promising due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzothiophen-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1-benzothiophen-4-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzothiophen-4-ol involves its interaction with specific molecular targets and pathways. For example, it can inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-benzothiophene-2-carbonitrile: This compound has a similar structure but with a cyano group at the 2-position.

    2-Amino-1-benzothiophene-3-ol: This isomer has the amino and hydroxyl groups at different positions on the benzothiophene ring.

Uniqueness

3-Amino-1-benzothiophen-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

3-amino-1-benzothiophen-4-ol

InChI

InChI=1S/C8H7NOS/c9-5-4-11-7-3-1-2-6(10)8(5)7/h1-4,10H,9H2

InChI Key

PYUYSRFYULEPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)SC=C2N)O

Origin of Product

United States

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